2-Amino-N-(2-aminoethyl)benzamide hydrochloride
CAS No.: 1175543-63-1
Cat. No.: VC0057343
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.681
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1175543-63-1 |
|---|---|
| Molecular Formula | C9H14ClN3O |
| Molecular Weight | 215.681 |
| IUPAC Name | 2-amino-N-(2-aminoethyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3O.ClH/c10-5-6-12-9(13)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2,(H,12,13);1H |
| Standard InChI Key | UFPKCFFZQQUEOR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCN)N.Cl |
Introduction
Chemical Structure and Properties
2-Amino-N-(2-aminoethyl)benzamide hydrochloride is a chemical compound with a distinct molecular structure consisting of a benzamide core with an ortho-amino group on the benzene ring and an aminoethyl group attached to the amide nitrogen. The hydrochloride salt formation significantly affects its physical and chemical properties, particularly improving its solubility in aqueous solutions.
Basic Chemical Information
The following table summarizes the key chemical identifiers and properties of 2-amino-N-(2-aminoethyl)benzamide hydrochloride:
| Property | Value |
|---|---|
| CAS Number | 1175543-63-1 |
| Molecular Formula | C₉H₁₄ClN₃O |
| Molecular Weight | 215.681 g/mol |
| Parent Compound | 2-amino-N-(2-aminoethyl)benzamide (CID 39733689) |
| Parent CAS Number | 98960-81-7 |
| IUPAC Name | 2-amino-N-(2-aminoethyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3O.ClH/c10-5-6-12-9(13)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2,(H,12,13);1H |
| Standard InChIKey | UFPKCFFZQQUEOR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCN)N.Cl |
Physical Properties
The compound exhibits distinct physical properties that are relevant to its handling, storage, and application in various research contexts.
| Property | Description |
|---|---|
| Physical State | Typically a crystalline solid at room temperature |
| Color | Off-white to pale yellow |
| Solubility | Highly soluble in water; moderately soluble in polar organic solvents |
| Stability | Relatively stable under standard conditions; sensitive to oxidation |
| Storage Conditions | Recommended storage in tightly sealed containers at 2-8°C |
Synthesis Methods
Several synthetic routes have been documented for the preparation of 2-amino-N-(2-aminoethyl)benzamide hydrochloride, each with distinct advantages depending on the required purity, scale, and available reagents.
Standard Synthetic Approach
The synthesis typically begins with 2-aminobenzoic acid or its derivatives, which undergo amidation with ethylenediamine to form the parent compound. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid in appropriate solvents such as dioxane or diethyl ether .
Alternative Synthetic Routes
An alternative approach involves the use of 2-aminobenzoyl chloride, which readily reacts with ethylenediamine to form the desired amide bond. This method often provides higher yields but requires careful handling of the acid chloride intermediate .
The synthesis of related compounds such as N-(2-aminoethyl)-N-phenyl benzamide derivatives often employs reductive alkylation with N-Boc-2-aminoacetaldehyde, followed by benzoylation and subsequent removal of the Boc protecting group with hydrochloric acid in dioxane .
Biological Activity
Antiparasitic Activity
2-Amino-N-(2-aminoethyl)benzamide hydrochloride has demonstrated significant antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). This property makes it a compound of interest in the development of new antiparasitic drugs.
Case Study: Efficacy Against Trypanosoma brucei
In preclinical trials, specific analogues of N-(2-aminoethyl)-N-phenyl benzamide were tested against Trypanosoma brucei with promising results. The structural features of 2-amino-N-(2-aminoethyl)benzamide hydrochloride, particularly its dual amino functionality, appear to contribute significantly to its antiparasitic properties.
Structure-Activity Relationships
Structure-activity relationship studies have revealed that modifications to the benzene ring and the aminoethyl side chain can significantly impact the potency and selectivity of benzamide derivatives. For example, the presence of the ortho-amino group in 2-amino-N-(2-aminoethyl)benzamide hydrochloride appears to enhance its antiparasitic activity compared to similar compounds lacking this feature .
Mechanism of Action
The biological activity of 2-amino-N-(2-aminoethyl)benzamide hydrochloride and related compounds appears to involve several potential mechanisms, though more research is needed to fully elucidate these pathways.
Comparison with Similar Compounds
Structural Analogues
The following table compares 2-amino-N-(2-aminoethyl)benzamide hydrochloride with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Reported Activities |
|---|---|---|---|---|
| 2-Amino-N-(2-aminoethyl)benzamide hydrochloride | C₉H₁₄ClN₃O | 215.681 g/mol | Ortho-amino group on benzene ring, hydrochloride salt | Antiparasitic activity against Trypanosoma brucei |
| N-(2-Aminoethyl)benzamide | C₉H₁₂N₂O | 164.204 g/mol | Lacks ortho-amino group and HCl salt | Interacts with amine oxidase [flavin-containing] B |
| N-(2-Aminoethyl)-4-methoxybenzamide hydrochloride | C₁₀H₁₅ClN₂O₂ | 230.697 g/mol | Contains para-methoxy group instead of ortho-amino group | Monomer for polymerization reactions affecting nucleic acid complexation |
Functional Comparisons
While 2-amino-N-(2-aminoethyl)benzamide hydrochloride shows specific antiparasitic activity, related compounds demonstrate diverse biological functions:
-
N-(2-aminoethyl)benzamide primarily targets the enzyme Amine oxidase [flavin-containing] B, affecting neurological and vascular function through the oxidative deamination of biogenic and xenobiotic amines.
-
N-(2-amino-4-pyridyl)benzamide derivatives function as histone deacetylase inhibitors with applications in treating cancer, leukemia, and diseases associated with differentiation and proliferation .
Research Applications
Current Research Applications
2-Amino-N-(2-aminoethyl)benzamide hydrochloride has various applications in research settings:
-
Antiparasitic Research: The compound serves as a lead structure for the development of new antiparasitic agents, particularly against trypanosomiasis.
-
Medicinal Chemistry: It functions as a building block for more complex molecules with potential therapeutic applications.
-
Biochemical Studies: The compound is used in studies of enzyme interactions and protein modifications related to parasitic infections.
| Hazard Type | Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed (H302) | Avoid ingestion; wear appropriate protective equipment |
| Skin Irritation | May cause skin irritation (H315) | Avoid skin contact; use appropriate gloves |
| Eye Irritation | May cause serious eye irritation (H319) | Use eye protection; avoid contact with eyes |
| Respiratory | May cause respiratory irritation (H335) | Use in well-ventilated areas; avoid inhalation |
Future Research Directions
Several promising research directions could further elucidate the properties and applications of 2-amino-N-(2-aminoethyl)benzamide hydrochloride:
-
Structure Optimization: Systematic modification of the compound's structure to enhance antiparasitic activity while reducing potential toxicity.
-
Mechanism Elucidation: Detailed studies to identify specific molecular targets and pathways affected by the compound in parasitic organisms.
-
Formulation Development: Research into appropriate formulations to enhance stability, bioavailability, and targeted delivery.
-
Combination Therapy Approaches: Investigation of potential synergistic effects when combined with existing antiparasitic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume